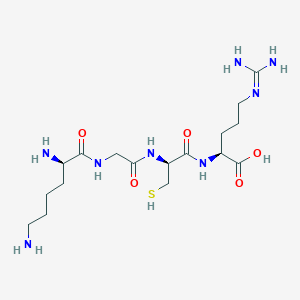
L-Arginine, D-lysylglycyl-D-cysteinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.
化学反应分析
Types of Reactions
L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
科学研究应用
L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide, a key signaling molecule in the cardiovascular system.
Protein Interactions: The peptide can interact with other proteins, influencing cellular processes such as signal transduction and immune responses.
相似化合物的比较
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.
L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.
Uniqueness
L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
属性
CAS 编号 |
186609-30-3 |
|---|---|
分子式 |
C17H34N8O5S |
分子量 |
462.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1 |
InChI 键 |
BNIBFLOJZQIBOQ-GRYCIOLGSA-N |
手性 SMILES |
C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


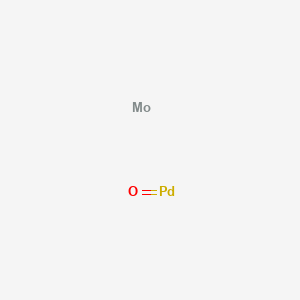



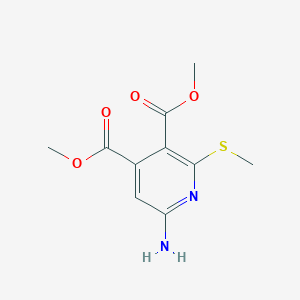
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


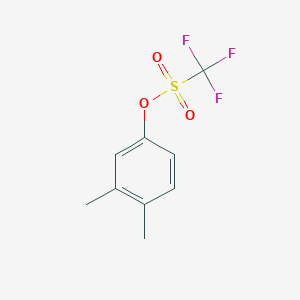
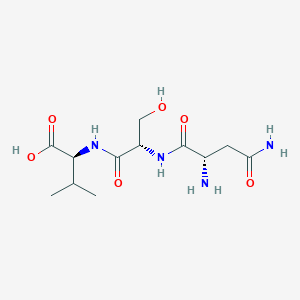

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

